molecular formula C19H19NO2S B339185 pentyl 2-(2-thienyl)-4-quinolinecarboxylate

pentyl 2-(2-thienyl)-4-quinolinecarboxylate

Cat. No.: B339185
M. Wt: 325.4 g/mol
InChI Key: BQHXJNGPDXXLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pentyl 2-(2-thienyl)-4-quinolinecarboxylate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a thiophene ring and a pentyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-(2-thienyl)-4-quinolinecarboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group on the quinoline ring with pentanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

pentyl 2-(2-thienyl)-4-quinolinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of nitrated, sulfonated, or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitrated, sulfonated, halogenated derivatives

Scientific Research Applications

pentyl 2-(2-thienyl)-4-quinolinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of pentyl 2-(2-thienyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate (QUPIC)
  • Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide (ADBICA)

Uniqueness

pentyl 2-(2-thienyl)-4-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and quinoline rings allows for diverse reactivity and potential applications. Additionally, the pentyl ester group enhances its lipophilicity, which can influence its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

pentyl 2-thiophen-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C19H19NO2S/c1-2-3-6-11-22-19(21)15-13-17(18-10-7-12-23-18)20-16-9-5-4-8-14(15)16/h4-5,7-10,12-13H,2-3,6,11H2,1H3

InChI Key

BQHXJNGPDXXLHC-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Origin of Product

United States

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